

An In-Depth Technical Guide to the Histone Acetyltransferase Inhibitor MG149

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Compound of Interest		
Compound Name:	MG149	
Cat. No.:	B15607072	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MG149 is a cell-permeable, 6-alkylsalicylate and anacardic acid analog that functions as a histone acetyltransferase (HAT) inhibitor.[1] It displays marked selectivity for the MYST family of HATs, including Tip60 (KAT5) and MOF (KAT8), by targeting the acetyl-CoA binding site.[2] [3] Research has demonstrated its activity across multiple biological contexts, including oncology, immunology, and cellular stress response. In cancer models, MG149 has been shown to suppress tumor progression, reduce recurrence, and enhance the efficacy of standard chemotherapies by modulating key signaling pathways involving c-Myc and p53.[4][5] [6] In inflammatory models, it alleviates allergic airway inflammation by inhibiting KAT8-mediated acetylation of IL-33.[7][8] Furthermore, MG149 impacts fundamental cellular processes such as DNA damage repair, apoptosis, and mitophagy.[4][9][10] This document provides a comprehensive technical overview of MG149, summarizing its chemical properties, mechanism of action, quantitative biological data, and key experimental protocols.

Chemical and Physical Properties

MG149 is a white to beige powder, soluble in DMSO.[2] Its key properties are summarized below.

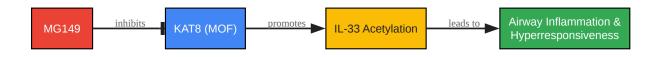


Property	Value	Reference
Molecular Weight	340.46 g/mol	[2]
Form	Powder	
Color	White to beige	
Solubility	DMSO: 68 mg/mL (199.72 mM)	[2]
Storage Temperature	2-8°C	
SMILES String	OC1=C(C(CCC2=CC=C(C=C2)CCCCCC)=CC=C1)C(O)=O	
InChI Key	WBHQYBZRTAEHRR- UHFFFAOYSA-N	

Mechanism of Action

MG149's primary mechanism is the inhibition of MYST family histone acetyltransferases. It targets the acetyl-CoA binding pocket, with kinetic studies revealing different modes of inhibition for specific enzymes. For Tip60, the inhibition is competitive with respect to acetyl-CoA and non-competitive with the histone substrate, while for KAT8, it is uncompetitive with Ac-CoA. This inhibition of HAT activity leads to the modulation of numerous downstream signaling pathways.

In models of allergic asthma, **MG149** has been shown to inhibit lysine acetyltransferase 8 (KAT8).[1][7] This prevents the acetylation of IL-33, a key cytokine in allergic responses, thereby reducing airway hyperresponsiveness and inflammation.[7][8]



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MG149 pathway in allergic inflammation.



MG149 impacts several cancer-related pathways. In anaplastic thyroid cancer, it inhibits KAT5 (Tip60), which suppresses the KAT5-mediated acetylation of the oncoprotein c-Myc, leading to reduced tumor growth and metastasis.[6] In triple-negative breast cancer, sequential treatment with **MG149** following doxorubicin reduces tumor recurrence by increasing DNA damage and apoptosis while decreasing the expression of cell cycle inhibitors like p21, p27, and p53.[4][5]

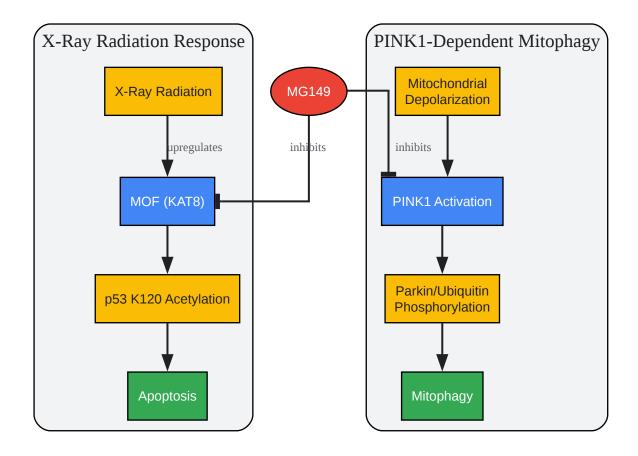


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MG149's anti-tumor mechanism via KAT5/c-Myc.

MG149 plays a role in the response to cellular stressors like X-ray radiation. It can attenuate radiation-induced apoptosis in cardiomyocytes by inhibiting MOF (KAT8)-mediated acetylation of p53 at lysine 120.[9] Additionally, **MG149** has been identified as an inhibitor of the initial steps of PINK1-dependent mitophagy, a critical cellular process for clearing damaged mitochondria.[10][11][12][13] This is achieved by impairing PINK1 activation and the subsequent phosphorylation of Parkin and ubiquitin.[11][14]





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MG149's role in cellular stress pathways.

Quantitative Biological Data

MG149 shows selective inhibitory activity against MYST family HATs.



Target Enzyme	Activity Metric	Value	Reference
Tip60 (KAT5)	IC50	74 μΜ	[2][3][10]
MOF (KAT8)	IC50	47 μΜ	[2][3][10]
KAT8	Ki	39 ± 7.7 μM	[1]
p300	IC50	> 200 μM	
PCAF	IC50	>> 200 μM	
Rice SNAT1	Inhibition	~80% at 50 µM	[15]
Rice SNAT2	Inhibition	Moderate	[15][16]

Effective concentrations of MG149 have been determined in various cell-based assays.



Cell/Tissue Model	Concentration	Duration	Observed Effect	Reference
Murine PCLS	5 - 10 μΜ	20 hours	Inhibition of histone acetylation; reduced pro- inflammatory gene expression	[1]
H9c2 Cardiomyocytes	5 μΜ	24 hours	Ameliorated radiation-induced proliferation inhibition and apoptosis	[9]
Hepatocellular Carcinoma	Varies	72 hours	Synergistic anti- proliferation effect with sorafenib	[17]
Anaplastic Thyroid Cancer	Varies	N/A	Inhibited proliferation, migration, invasion; induced apoptosis	[6]
Mitophagy Studies	100 μΜ	6 hours	Inhibition of PINK1- dependent mitophagy initiation	[11]
Rice Seedlings	100 μΜ	24 hours	Decreased melatonin production by 1.6-fold	[15][16]

MG149 has demonstrated therapeutic potential in preclinical animal models.



Mouse Model	Dosage & Route	Treatment Schedule	Outcome	Reference
Bladder Cancer Xenograft	5 mg/kg, i.p.	Not specified	Significant suppression of tumor growth	[18]
Allergic Asthma	N/A, i.p.	60 mins prior to HDM challenge	Reduced airway hyperresponsive ness and inflammation	[8][18]
Anaplastic Thyroid Cancer Xenograft	N/A	N/A	Inhibited tumor growth and lung metastasis	[6]
TNBC (MDA-MB- 231 & PDX1)	N/A	Sequentially after Doxorubicin	Effectively controlled tumor growth	[4][5]

Key Experimental Protocols

This protocol provides a generalized procedure for evaluating **MG149** efficacy in a xenograft mouse model.[18]

Materials:

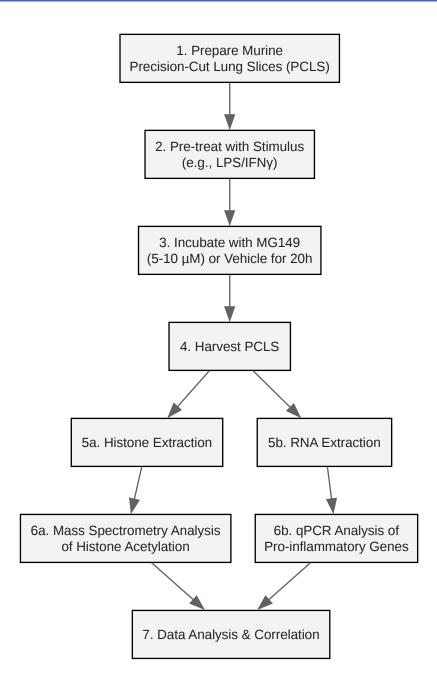
- Nude mice (e.g., BALB/c nude)
- UMUC3 human bladder cancer cells
- MG149 compound
- Vehicle: Dimethyl sulfoxide (DMSO) and sterile Phosphate-buffered saline (PBS)
- Matrigel (optional)
- Sterile syringes, needles, and standard animal housing equipment



Methodology:

- Cell Culture: Culture UMUC3 cells under standard conditions.
- Animal Preparation: Acclimatize nude mice according to institutional guidelines.
- Cell Implantation: Subcutaneously implant UMUC3 cells (typically mixed with Matrigel) into the flank of each mouse.
- Tumor Growth & Grouping: Allow tumors to reach a palpable size. Randomize mice into treatment and control (vehicle) groups.
- Drug Preparation: Prepare a stock solution of **MG149** in DMSO. On injection days, dilute the stock with sterile PBS to achieve the final concentration for a 5 mg/kg dose, ensuring the final DMSO concentration is non-toxic (<10%).
- Administration: Administer the MG149 solution or vehicle via intraperitoneal (i.p.) injection according to the study schedule.
- Monitoring & Endpoint: Measure tumor volume regularly (e.g., with calipers). Monitor animal weight and health. At the study endpoint, collect tumors for further analysis.





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Foundational & Exploratory





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